molecular formula C8H11NO3 B6267857 8-oxa-1-azaspiro[4.5]decane-2,4-dione CAS No. 1864056-39-2

8-oxa-1-azaspiro[4.5]decane-2,4-dione

Cat. No.: B6267857
CAS No.: 1864056-39-2
M. Wt: 169.2
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Description

8-Oxa-1-azaspiro[4.5]decane-2,4-dione ( 1864056-39-2) is a spirocyclic chemical building block with the molecular formula C 8 H 11 NO 3 and a molecular weight of 169.18 g/mol . This compound features a unique spirocyclic architecture that incorporates both cyclic diketone and oxa-aza-heterocyclic motifs, making it a valuable intermediate in medicinal chemistry and drug discovery. The structural complexity offered by the spiro[4.5]decane skeleton provides three-dimensionality to molecular designs, which is particularly valuable for creating diverse compound libraries in hit-to-lead optimization campaigns . As a specialized synthetic building block, this compound serves as a versatile precursor for the development of more complex molecular architectures, particularly in pharmaceutical research where spirocyclic systems are increasingly valued for their ability to modulate physicochemical properties and biological activity profiles. The compound is typically characterized by its SMILES notation O=C(C1)NC2(CCOCC2)C1=O and is assigned the MDL number MFCD29041328 . This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can access batch-specific documentation, and the product is available with cold-chain transportation options to ensure stability during shipping .

Properties

CAS No.

1864056-39-2

Molecular Formula

C8H11NO3

Molecular Weight

169.2

Purity

80

Origin of Product

United States

Synthetic Methodologies for 8 Oxa 1 Azaspiro 4.5 Decane 2,4 Dione and Its Analogues

Retrosynthetic Analysis of the 8-Oxa-1-azaspiro[4.5]decane-2,4-dione System

A retrosynthetic analysis of the this compound scaffold suggests a logical disconnection strategy that cleaves the oxazolidinedione ring. This approach identifies tetrahydropyran-4-one as a readily available and key starting material. The formation of the spirocyclic core can be envisioned through the construction of the five-membered heterocyclic ring onto the pre-existing six-membered tetrahydropyran (B127337) ring.

The primary bond cleavages in the retrosynthetic pathway are the C-N and C-O bonds of the oxazolidinedione ring. This leads back to a key intermediate, an α-hydroxy-α-amino acid or a related derivative spiro-fused to the tetrahydropyran ring. This intermediate, in turn, can be conceptually derived from the reaction of tetrahydropyran-4-one with a cyanide source and an ammonia (B1221849) equivalent, followed by hydrolysis and cyclization. This retrosynthetic approach allows for the application of well-established synthetic methodologies for the formation of the target spirocyclic system.

Classical and Contemporary Approaches to Spirocyclic Oxazolidinedione Formation

The construction of the spiro-oxazolidinedione moiety at the C4 position of the tetrahydropyran ring is the cornerstone of the synthesis of this compound. Both classical multi-step procedures and modern cyclization reactions can be employed to achieve this transformation.

A plausible multi-step synthesis commences with the formation of a cyanohydrin from tetrahydropyran-4-one. This reaction, typically carried out using a cyanide salt such as sodium or potassium cyanide, introduces the necessary nitrile and hydroxyl functionalities at the spiro center. Subsequent reaction of the cyanohydrin with an ammonia source would yield an α-amino nitrile.

The Bucherer-Bergs reaction, a classic multicomponent reaction, provides a direct route from a ketone to a spiro-hydantoin. mdpi.comalfa-chemistry.comresearchgate.netorganic-chemistry.orgorganic-chemistry.orgwikipedia.org In this reaction, tetrahydropyran-4-one would be treated with potassium cyanide and ammonium (B1175870) carbonate. While the primary product of the Bucherer-Bergs reaction is a hydantoin (B18101), the reaction proceeds through an α-amino nitrile intermediate which, under appropriate conditions, could be intercepted or the resulting hydantoin could potentially be converted to the desired oxazolidinedione.

Another established method for the synthesis of spiro-oxazolidinediones involves the enantioselective addition of trimethylsilyl (B98337) cyanide (TMSCN) to a ketone, followed by nitrile hydrolysis and cyclization mediated by a reagent like triphosgene (B27547). nih.govacs.org This approach offers the advantage of stereocontrol at the spiro center.

The formation of the spiro[4.5]decane ring system in this context is intrinsically linked to the construction of the oxazolidinedione ring onto the existing tetrahydropyran-4-one. The key cyclization step involves the formation of the five-membered heterocyclic ring.

Once the α-amino nitrile or a related intermediate is formed from tetrahydropyran-4-one, intramolecular cyclization is required. This can be achieved through various methods. For instance, treatment of an α-hydroxy amide with a phosgene (B1210022) equivalent can induce cyclization to form the oxazolidinedione ring.

A contemporary approach for the synthesis of spiro-4-oxazolidinones involves a formal [3+2] cycloaddition reaction of in situ-generated azaoxyallyl cations with cyclic ketones. This method offers a potentially efficient and convergent route to the desired spirocyclic system.

The optimization of reaction conditions is crucial for achieving high yields and purity of the target compound. For the Bucherer-Bergs reaction, key parameters to consider include the molar ratios of the reactants, temperature, and solvent. alfa-chemistry.com Typically, a molar ratio of 1:2:2 for the ketone, potassium cyanide, and ammonium carbonate is employed. The reaction is often refluxed in water or ethanol. alfa-chemistry.com For less reactive ketones, modifications such as increased temperature and pressure, or the use of co-solvents, may be necessary to improve yields. mdpi.comorganic-chemistry.org

In the synthesis of spiro-oxazolidinediones via the cyanohydrin route, the conditions for both the cyanohydrin formation and the subsequent cyclization need to be carefully controlled. The use of a Lewis acid catalyst can facilitate the addition of TMSCN to the ketone. The cyclization step with triphosgene is typically performed in the presence of a non-nucleophilic base to neutralize the generated acid.

Reaction StepReagentsTypical ConditionsKey Optimization Parameters
Bucherer-Bergs Reaction Tetrahydropyran-4-one, KCN, (NH₄)₂CO₃Reflux in H₂O/EtOHReactant ratios, temperature, solvent
Cyanohydrin Formation Tetrahydropyran-4-one, NaCN/KCN or TMSCNAqueous or organic solvent, catalyst (for TMSCN)Cyanide source, catalyst, temperature
Cyclization α-hydroxy amide, TriphosgeneInert solvent, basePhosgene equivalent, base, temperature

Divergent Synthesis Strategies for Derivatization

The this compound scaffold offers opportunities for further structural diversification, which is particularly important for the exploration of its biological activities.

The nitrogen atom at the 1-position of the oxazolidinedione ring is a prime site for functionalization. The hydrogen atom on this nitrogen is acidic and can be removed by a suitable base, allowing for the introduction of various substituents.

N-alkylation can be achieved by treating the parent spiro-oxazolidinedione with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. nih.govacs.org This allows for the introduction of a wide range of alkyl groups.

Modifications of the Spirocyclic Carbon Atoms

Modification of the spirocyclic carbon atoms in aza- and oxa-spiro compounds is a key strategy for creating structural diversity and modulating biological activity. While specific examples for this compound are scarce, general strategies for the alkylation of spirocenters can be considered.

One potential approach involves the alkylation of a precursor before the spiro-hydantoin formation. For instance, α-alkylation of tetrahydropyran-4-one could introduce substituents at the C3 or C5 positions of the tetrahydropyran ring. Subsequent reaction of this substituted ketone under Bucherer-Bergs conditions would yield an this compound with a modified spirocyclic carbon framework.

Another strategy involves the modification of the hydantoin ring itself. The nitrogen atoms of the hydantoin can be readily alkylated or acylated under basic conditions. While this does not directly modify the spirocyclic carbon, it alters the steric and electronic properties of the molecule.

Recent advancements in catalysis have enabled more direct modifications. For example, palladium-catalyzed asymmetric allylic alkylation has been used to construct all-carbon quaternary spirocenters with high enantioselectivity. nih.gov This methodology could potentially be adapted for the synthesis of precursors to chiral this compound derivatives. The general approach involves the reaction of a nucleophile with an allylic substrate in the presence of a palladium catalyst and a chiral ligand.

A method for the preparation of 3-alkylated aza- and oxa-spiro[4.5]-trienones has been reported, which proceeds via an alkylation/ipso-cyclization of activated alkynes. acs.org This radical-based process allows for the introduction of alkyl groups onto the spirocyclic core, suggesting that radical-mediated modifications could be a viable route for functionalizing the 8-oxa-1-azaspiro[4.5]decane scaffold.

Table 1: Potential Strategies for Modification of Spirocyclic Carbon Atoms

StrategyDescriptionPotential Outcome for this compound
Precursor AlkylationAlkylation of tetrahydropyran-4-one prior to hydantoin synthesis.Introduction of substituents on the tetrahydropyran ring.
Catalytic Asymmetric Allylic AlkylationPalladium-catalyzed reaction to form a chiral quaternary spirocenter in a precursor.Enantiomerically enriched derivatives.
Radical-Mediated AlkylationGeneration of alkyl radicals that add to a suitable precursor, followed by cyclization.Direct introduction of alkyl groups at the spirocyclic core.

Introduction of Diverse Substituents via Reactive Intermediates

The introduction of a wide range of substituents onto the this compound scaffold can be achieved through the use of reactive intermediates. These intermediates can be generated in situ and react with various electrophiles or nucleophiles to afford functionalized products.

One common reactive intermediate in the synthesis of spiro-pyrrolidines and related structures is the azomethine ylide. nih.gov These 1,3-dipoles can be generated from the condensation of an α-amino acid with a carbonyl compound and participate in [3+2] cycloaddition reactions with various dipolarophiles. While not directly applicable to the dione (B5365651), this highlights a strategy where a precursor to the hydantoin ring could be functionalized. For instance, a precursor with an exocyclic double bond could undergo cycloaddition reactions.

Nitrile oxides are another class of reactive intermediates that have been used in the synthesis of spiro-compounds. nih.gov They can undergo 1,3-dipolar cycloaddition with C=N bonds. A study on the synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds utilized the cycloaddition of nitrile oxides to 5-iminohydantoins. nih.gov This suggests that if a suitable reactive site can be introduced on the this compound core, a variety of heterocyclic substituents could be appended.

Furthermore, the hydantoin ring itself can be a source of reactive intermediates. For example, treatment of 5-ylidenehydantoins with dienes in a Diels-Alder reaction can lead to the formation of more complex spirocyclic systems. mdpi.com This indicates that derivatization of the dione at the C5 position to create a reactive handle could be a fruitful strategy for introducing diversity.

Table 2: Reactive Intermediates for Substituent Introduction

Reactive IntermediateGeneration MethodPotential Application
Azomethine YlideCondensation of an α-amino acid and a carbonyl compound.[3+2] cycloaddition with a precursor containing a C=C bond to form spiro-pyrrolidine substructures.
Nitrile OxideDehydrohalogenation of hydroxamoyl halides.[3+2] cycloaddition with a C=N bond on a modified dione to introduce oxadiazoline rings.
5-YlidenehydantoinKnoevenagel condensation of the dione with an aldehyde.Diels-Alder reaction with dienes to construct additional fused rings.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and improve efficiency. For the synthesis of this compound and its derivatives, several green chemistry approaches can be envisioned, drawing from methodologies developed for other spirocyclic and heterocyclic compounds.

Ultrasound-Promoted Synthesis: Sonication is another green technique that can enhance reaction rates and yields. The use of ultrasound has been reported for the synthesis of spirocyclic oxindoles and other heterocyclic systems. nih.govnih.gov The cavitation effects generated by ultrasound can promote mass transfer and activate the reacting species, making it a suitable method for the multicomponent synthesis of the target dione.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. While specific biocatalytic routes to this compound are not established, the application of biocatalysis in the synthesis of aza-spiro compounds is a growing field. chemrxiv.orgillinois.edumdpi.com For instance, transaminases have been used for the asymmetric synthesis of chiral amines, which are valuable precursors for many pharmaceuticals. A biocatalytic approach could be developed to produce a chiral aminonitrile intermediate for the enantioselective synthesis of the target dione.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a cornerstone of green chemistry. The synthesis of some spiro-hydantoins has been successfully carried out in aqueous media, which simplifies work-up procedures and reduces environmental pollution. researchgate.net

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in Synthesis of this compound
Alternative Energy SourcesMicrowave irradiation or sonication to accelerate the reaction and improve yields.
CatalysisUse of biocatalysts (e.g., transaminases) for asymmetric synthesis of precursors.
Safer Solvents and AuxiliariesEmploying water or other green solvents in the synthetic steps.
Atom EconomyUtilizing multicomponent reactions like the Bucherer-Bergs synthesis to maximize the incorporation of starting materials into the final product.

Chemical Reactivity and Transformation Pathways of 8 Oxa 1 Azaspiro 4.5 Decane 2,4 Dione

Nucleophilic and Electrophilic Substitution Reactions

The succinimide (B58015) moiety of 8-oxa-1-azaspiro[4.5]decane-2,4-dione is the primary site for nucleophilic and electrophilic substitution reactions. The two carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The nitrogen atom, being part of a dicarboximide, is acidic and can be deprotonated to form a nucleophilic anion.

Nucleophilic attack at the carbonyl carbons can lead to ring-opening of the succinimide. The relative reactivity of the two carbonyl groups can be influenced by steric hindrance from the spirocyclic system. Strong nucleophiles, such as organometallic reagents or hydride donors, can add to one or both carbonyl groups. The kinetics of reactions involving amide and imide anions with electrophiles like benzhydrylium ions have been studied, providing insight into the nucleophilicity of such systems. acs.org

The nitrogen atom of the imide can be deprotonated by a suitable base to form an imide anion. This anion is a potent nucleophile and can participate in various substitution reactions. For instance, it can be alkylated, acylated, or undergo other reactions with electrophiles. The reactivity of imide anions is influenced by the absence of resonance stabilization for one of the lone pairs, making them less reactive than carbanions of similar acidity. acs.org

Electrophilic substitution reactions are less common for this system. However, the nitrogen atom can be targeted by certain electrophiles. Additionally, the enolizable protons alpha to the carbonyl groups could potentially undergo substitution under specific basic conditions, although this is generally less favored for imides compared to simple ketones.

Table 1: Potential Nucleophilic and Electrophilic Reactions

Reaction Type Reagent/Conditions Potential Product(s) Notes
Nucleophilic Acyl Addition Grignard Reagents (RMgX), Organolithium Reagents (RLi) Ring-opened amides, diols Attack at one or both carbonyl carbons.
Nucleophilic Acyl Substitution Hydroxides (e.g., NaOH), Alkoxides (e.g., NaOR) Ring-opened carboxylate-amides Hydrolysis or alcoholysis of the imide.
N-Alkylation Alkyl halides (R-X) in the presence of a base N-alkylated this compound The imide nitrogen is deprotonated first.
N-Acylation Acyl chlorides (RCOCl) or anhydrides ((RCO)₂O) N-acylated this compound Forms an N-acyl imide derivative.

Oxidation and Reduction Transformations of the Spiro System

The this compound scaffold possesses sites amenable to both oxidation and reduction. The tetrahydropyran (B127337) ring is a cyclic ether, and the succinimide ring contains two carbonyl groups within a lactam structure.

The oxidation of the tetrahydropyran ring can be achieved using various oxidizing agents. The reaction typically targets the carbon atoms adjacent to the ether oxygen. numberanalytics.com Oxidation can lead to the formation of lactones or other oxygenated derivatives. rsc.org For instance, selective aerobic oxidation of cyclic ethers to lactones has been demonstrated using catalysts like Au/CeO₂. rsc.org The spirocyclic nature of the molecule may influence the regioselectivity of such oxidations. Bioinspired manganese catalysts have also been shown to be effective for the enantioselective oxidation of spirocyclic hydrocarbons, suggesting that the methylene (B1212753) C-H bonds in the tetrahydropyran ring could be targets for oxidation. acs.org

The reduction of the succinimide moiety can be accomplished with various reducing agents. The two carbonyl groups can be selectively or fully reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyl groups to hydroxyl groups and potentially open the ring. Milder or more selective reagents could be employed for partial reduction. For example, 9-borabicyclo[3.3.1]nonane (9-BBN) has been used for the facile reduction of tertiary lactams to the corresponding cyclic amines. organic-chemistry.org This suggests that the lactam carbonyl could be selectively reduced to a methylene group, yielding an N-substituted 8-oxa-1-azaspiro[4.5]decane-2-one.

Table 2: Potential Oxidation and Reduction Reactions

Transformation Reagent/Conditions Potential Product(s) Notes
Oxidation of Tetrahydropyran Ring Strong oxidizing agents (e.g., KMnO₄, CrO₃) Lactones, ring-opened dicarboxylic acids C-H bonds adjacent to the ether oxygen are susceptible.
Catalytic Aerobic Oxidation O₂, Au/CeO₂ catalyst Spirocyclic lactones A greener approach to oxidation. rsc.org
Reduction of Imide Carbonyls Strong reducing agents (e.g., LiAlH₄) Spirocyclic diols, amino alcohols Both carbonyls are likely reduced.
Selective Lactam Reduction 9-Borabicyclo[3.3.1]nonane (9-BBN) N-substituted 8-oxa-1-azaspiro[4.5]decane-2-one Potentially selective for one carbonyl group. organic-chemistry.org

Rearrangement Reactions and Conformational Dynamics

The spiro[4.5]decane framework of this compound imparts significant conformational rigidity to the molecule. However, under certain conditions, rearrangement reactions are conceivable. The presence of a quaternary spiro-carbon can influence the stability and likelihood of certain rearrangements. For instance, studies on fused γ-lactams have shown that a quaternary carbon atom can impose limitations on ring rearrangement reactions. acs.orgacs.org In some cases, unusual rearrangements of spiro β-lactams to form diazabicyclic systems have been observed, suggesting that under specific synthetic manipulations, the spiro-lactam core could undergo skeletal reorganization. researchgate.netresearchgate.net

The conformational dynamics of the spiro[4.5]decane system are an important aspect of its chemistry. The six-membered tetrahydropyran ring will likely adopt a chair conformation to minimize steric strain. The five-membered succinimide ring will have a more planar but still flexible conformation. The relative orientation of these two rings is fixed by the spiro-junction. Computational studies on substituted spiro[4.5]decanes have been used to analyze the effects of substituents and solvent on the conformational equilibria. cdnsciencepub.com These studies help in predicting the most stable conformations and how the molecule might interact with other reagents. The stereochemical arrangement of related spiro[4.5]decane derivatives has also been investigated using NMR spectroscopy. cdnsciencepub.com

Metal-Catalyzed Processes in this compound Chemistry

Transition metal catalysis offers a powerful toolkit for the synthesis and functionalization of spirocyclic compounds, including those containing lactam and imide moieties. researchgate.netacs.org While specific metal-catalyzed reactions on this compound are not extensively documented, analogies can be drawn from related systems.

For instance, transition metal-catalyzed C-H activation has emerged as a significant strategy for the synthesis of diverse spirosuccinimides from maleimides. rsc.org This suggests that the C-H bonds within the this compound framework could be potential sites for metal-catalyzed functionalization. Rhodium(III)-catalyzed annulation reactions have been used in the synthesis of spirocyclic compounds. researchgate.net Furthermore, copper-assisted reactions have been employed in the asymmetric synthesis of spirocyclic β-lactams, indicating the utility of copper catalysts in constructing and modifying spiro-lactam systems. rsc.org

Metal catalysts can also be involved in cycloaddition reactions to build the spirocyclic core. For example, a copper/silver double-activation catalysis system has been developed for the cascade synthesis of spiro-cyclopentene-oxindole derivatives. acs.org Such strategies could potentially be adapted for the synthesis of derivatives of this compound.

Table 3: Potential Metal-Catalyzed Reactions

Reaction Type Catalyst Potential Transformation Notes
C-H Functionalization Rh(III), Pd(II), Co(III) Introduction of new functional groups on the carbon skeleton C-H bonds on the tetrahydropyran or succinimide ring could be targeted. rsc.orgresearchgate.net
Cross-Coupling Reactions Pd(0), Ni(0), Cu(I) Formation of C-C or C-N bonds Would require prior functionalization (e.g., halogenation) of the spirocycle.
Annulation/Cycloaddition Rh(II), Cu(I)/Ag(I) Synthesis of more complex polycyclic spiro systems Involves the formation of new rings fused to the existing spirocycle. rsc.orgacs.org

Advanced Spectroscopic and Structural Analysis of 8 Oxa 1 Azaspiro 4.5 Decane 2,4 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 8-oxa-1-azaspiro[4.5]decane-2,4-dione, 1D (¹H, ¹³C) and 2D NMR experiments are crucial for assigning the specific arrangement of atoms (regiochemistry) and their spatial orientation (stereochemistry).

Detailed analysis of ¹H NMR spectra reveals chemical shifts (δ), signal multiplicities, and scalar coupling constants (J-values) that help define the connectivity of protons within the spirocyclic system. preprints.org For instance, the protons on the carbon atoms adjacent to the nitrogen and oxygen heteroatoms exhibit characteristic chemical shifts. Two-dimensional techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, confirming the sequence of atoms within each ring. preprints.org

In a study on novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, a structurally related system, NMR was used to confirm their formation. nih.gov The data provides a clear example of how NMR is applied to this class of compounds.

Table 1: Representative ¹H and ¹³C NMR Data for a 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivative (10a) in CDCl₃. nih.gov

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
NH7.77 (s, 1H)-
CH (olefinic)6.72 (d, J=8.8 Hz, 2H)143.9
CH (olefinic)6.22 (d, J=8.8 Hz, 2H)129.6
CH₂4.36 (s, 2H)66.2
C=O (quinone)-183.9
C=O (lactam)-172.8
C (spiro)-83.8
Data derived from a study on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula of a derivative.

For derivatives of this compound, HRMS using soft ionization techniques like Electrospray Ionization (ESI) can confirm the expected molecular formula by matching the experimentally observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to the calculated value with a high degree of precision (typically within a few parts per million). nih.gov

Electron Impact (EI) ionization, a higher-energy technique, causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides significant structural information. The fragmentation of spirocyclic compounds can be complex, but often involves characteristic losses of small molecules or cleavage of the rings. The analysis of these fragmentation pathways, often aided by studying deuterated analogues, helps to piece together the molecular structure. researchgate.netresearchgate.net For the this compound core, expected fragmentation could involve cleavage of the succinimide (B58015) ring (the dione (B5365651) part) or the tetrahydropyran (B127337) ring.

Table 2: HRMS Data for Selected 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. nih.gov

CompoundMolecular FormulaIonCalculated m/zFound m/z
10a C₈H₇NO₃[M+H]⁺166.0504166.0502
10b C₉H₉NO₃[M+H]⁺180.0661180.0658
11a C₉H₉NO₃[M+H]⁺180.0661180.0658
Data derived from a study on related spiro dione systems. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. wiley.com It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

For any derivative of this compound, the IR spectrum would be dominated by characteristic absorptions from the dione and lactam moieties. The presence of two carbonyl (C=O) groups in the succinimide ring would give rise to strong, sharp absorption bands. Asymmetric and symmetric stretching of the imide carbonyls typically appear as two distinct bands. The N-H bond of the lactam will exhibit a stretching vibration, and the C-O-C ether linkage in the tetrahydropyran ring will also show a characteristic stretching band. The absence or presence of these key bands provides immediate structural confirmation. libretexts.orgpressbooks.pub

Table 3: Expected Characteristic IR Absorption Frequencies for the this compound Scaffold

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Intensity
Lactam N-HStretch3300 - 3100Medium
Alkane C-HStretch3000 - 2850Medium-Strong
Imide C=OAsymmetric & Symmetric Stretch1790 - 1700Strong
Ether C-O-CStretch1250 - 1050Strong
Ranges are general and can be influenced by the specific molecular structure and sample state. libretexts.orgpressbooks.pub

X-ray Crystallography for Solid-State Structural Elucidation

While NMR, MS, and IR provide invaluable information about connectivity and functional groups, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is capable of precisely mapping the atomic positions, bond lengths, bond angles, and torsional angles of a crystalline compound.

For derivatives of this compound that can be grown into suitable single crystals, X-ray diffraction analysis provides definitive proof of the structure. mdpi.com It can confirm the stereochemistry at the spiro-carbon and any other chiral centers, as well as the conformation of the five- and six-membered rings. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound. mdpi.commdpi.com

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Related Oxaspirocyclic Compound. mdpi.com

ParameterValue
Compound8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
Molecular FormulaC₁₇H₁₉NO₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.2554(13)
b (Å)14.605(3)
c (Å)16.265(3)
β (°)95.97(3)
Volume (ų)1477.9(5)
Data for a representative spiro compound to illustrate typical crystallographic parameters. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

The spiro-carbon in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images (enantiomers). Determining the absolute configuration (the actual 3D arrangement of atoms) and the enantiomeric purity of a chiral sample is critical in many applications, especially in drug development. nih.gov

Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are essential for this purpose. mdpi.com Electronic Circular Dichroism (ECD) is a powerful method for assigning the absolute configuration of chiral compounds that contain a UV-Vis chromophore. metu.edu.tr The experimental ECD spectrum is compared to a theoretically predicted spectrum generated using quantum-chemical calculations for a specific enantiomer (e.g., the R or S configuration). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. mdpi.com For molecules lacking a strong chromophore, chemical derivatization with a chromophoric tag can be employed to make the compound "ECD active". nih.gov

Computational and Theoretical Investigations of 8 Oxa 1 Azaspiro 4.5 Decane 2,4 Dione Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 8-oxa-1-azaspiro[4.5]decane-2,4-dione analogues. These methods provide detailed insights into the molecule's electronic structure, which governs its stability, conformation, and reactivity.

A crucial application of these calculations is structural optimization to determine the most stable, lowest-energy conformation of a molecule. For instance, in a study of the related compound 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a structural optimization was performed to identify its energy minima conformation. mdpi.com This process often involves exploring multiple potential conformations to ensure the global minimum is found.

These calculations also illuminate the reactivity of the spiro-hydantoin system. The electronic environment of the hydantoin (B18101) ring, with its two carbonyl groups, creates specific reactive sites. Theoretical studies have explained that the N-3 position of the hydantoin ring is more activated than the N-1 position due to the electronic influence of the two adjacent carbonyl groups. mdpi.com This insight is critical for chemists planning synthetic modifications, as it predicts that direct alkylation will preferentially occur at the N-3 position unless it is protected. mdpi.com

Table 1: Example of Conformational Analysis via DFT Calculations for a Spiro-hydantoin Analogue

ConformationDescriptionRelative Energy (kcal/mol)Key Feature
A Phenyl group in axial positionHigherSteric hindrance
B Phenyl group in equatorial positionLowest (Energy Minima)Most stable arrangement
C Rotated phenyl groupIntermediateAltered ring pucker
D Alternative ring puckerIntermediateDifferent spatial orientation

This table is a representative example based on the type of analysis performed on analogous structures like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations provide a static picture of a molecule's lowest energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. This is particularly important for understanding how a flexible molecule like an this compound analogue behaves in a biological environment, such as when it approaches and binds to a target protein.

MD simulations are used to explore the conformational landscape of these molecules and to analyze the stability of ligand-target complexes. For example, in the development of novel agonists for the δ-opioid receptor (DOR), MD simulations were used alongside docking to confirm that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione bind to the orthosteric site. nih.gov These simulations can reveal the specific movements and interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding pose.

Furthermore, MD simulations are crucial for verifying the stability of a docked ligand within the binding pocket of an enzyme or receptor. In a study on DPP-IV inhibitors, a 100-nanosecond MD simulation was conducted to evaluate the stability of the most promising compound in complex with the enzyme. chemmethod.com The analysis of the simulation trajectory confirmed that a robust network of hydrogen bonds, hydrophobic interactions, and water-mediated contacts maintained the complex's stability and efficacy throughout the simulation period. chemmethod.com

In Silico Screening Methodologies for Potential Biological Activities

In silico screening, also known as virtual screening, is a powerful computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. This approach accelerates the drug discovery process by prioritizing a smaller number of promising candidates for synthesis and experimental testing. Analogues of this compound have been identified through such methods for a variety of biological targets.

The process often begins with the creation of a focused chemical library. For instance, a G-protein coupled receptor (GPCR)-focused library was screened to identify novel DOR agonists, leading to the discovery of a new chemotype based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold. nih.gov

Molecular docking is the core engine of most virtual screening campaigns. It predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. This methodology was instrumental in identifying spiro-hydantoin derivatives with potential activities such as:

Antitumor Activity : Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were designed and evaluated for their anticancer properties against various human cancer cell lines. nih.gov

Sigma-1 Receptor Ligands : A series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed and evaluated as selective ligands for the sigma-1 (σ1) receptor, which is a target for neurological disorders and potential imaging agents. nih.govresearchgate.net

Myelostimulators : Spiro-connected hydantoins based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione structure were found to have myelostimulating activity, accelerating the regeneration of bone marrow cells. researchgate.net

Table 2: Examples of Biological Targets for Spiro[4.5]decane Analogues Identified Through Screening

Spiro Analogue ScaffoldBiological Target/ActivityTherapeutic AreaReference
1,3,8-Triazaspiro[4.5]decane-2,4-dioneδ-Opioid Receptor (DOR) AgonistNeurologic/Psychiatric Disorders nih.gov
1-Oxa-8-azaspiro[4.5]decaneSigma-1 (σ1) Receptor LigandNeurological Disorders, PET Imaging nih.govresearchgate.net
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneCytotoxicity in cancer cellsOncology nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dioneMyelostimulationHematology/Immunology researchgate.net

Prediction of Molecular Properties and ADME-related Parameters

A critical aspect of modern drug design is ensuring that a potential drug molecule has favorable pharmacokinetic properties. These properties are often grouped under the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. In silico tools are widely used to predict these properties early in the design process, helping to avoid costly late-stage failures. chemmethod.com

Lipophilicity, a measure of a compound's ability to dissolve in fats or lipids, is a key parameter that influences ADME properties. mdpi.com Computational models can predict various lipophilicity descriptors (e.g., AlogP, XLOGP3) to guide the design of molecules that can effectively cross cellular barriers. mdpi.com

Table 3: Predicted ADME-Related Parameters for Spirocyclic Analogues

ParameterDescriptionImportanceComputational Method
LogP (Lipophilicity) Partition coefficient between octanol (B41247) and water.Affects solubility, absorption, and membrane permeability.ALOGP, XLOGP3, MLOGP mdpi.com
BBB Permeability Ability to cross the blood-brain barrier.Crucial for CNS-targeting drugs.Permeability models (e.g., based on MDCKII-MDR1 cells) researchgate.net
Gastrointestinal (GI) Absorption Likelihood of being absorbed from the gut.Key for oral bioavailability.Predictive models based on molecular descriptors.
Lipinski's Rule of Five A set of rules to evaluate druglikeness.Predicts if a compound has properties that would make it a likely orally active drug.Calculation based on molecular weight, LogP, H-bond donors/acceptors. mdpi.com

Mechanistic Insights into the Biological Activity of 8 Oxa 1 Azaspiro 4.5 Decane 2,4 Dione Derivatives

Molecular Target Identification and Characterization

The biological effects of 8-oxa-1-azaspiro[4.5]decane-2,4-dione derivatives are initiated by their interaction with specific molecular targets. Research has identified both enzymes and receptors as key binding partners for this class of compounds.

Derivatives of the closely related spiro-hydantoin scaffold have been shown to act as potent enzyme inhibitors. For instance, a class of 1,3,8-triazaspiro[4.5]decane-2,4-diones has been identified as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes, which are involved in the cellular response to hypoxia. Another example includes spiro-hydantoin derivatives that inhibit aldose reductase, an enzyme implicated in the complications of diabetes mellitus. nih.gov

Table 1: Enzyme Inhibition by Spiro-hydantoin Derivatives
Compound ClassTarget EnzymeBiological Implication
1,3,8-Triazaspiro[4.5]decane-2,4-dionesProlyl Hydroxylase (PHD) familyRegulation of hypoxia-inducible factor (HIF) signaling
Spiro-hydantoinsAldose ReductaseReduction of diabetic complications

The versatility of the spiro-azaspiro[4.5]decane scaffold allows for its derivatives to interact with a range of receptors, exhibiting both agonist and antagonist activities.

Muscarinic Receptors: Certain 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists. These compounds show a preferential affinity for M1 receptors over M2 receptors, suggesting their potential in conditions where M1 receptor activation is beneficial.

Delta Opioid Receptors: A novel chemotype of delta opioid receptor (DOR) selective agonists was identified from a library of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. nih.gov These compounds bind to the DOR with submicromolar affinity and exhibit a bias towards G-protein signaling with minimal β-arrestin recruitment. nih.gov

Sigma-1 Receptors: A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as selective σ1 receptor ligands. nih.gov These compounds display nanomolar affinity for σ1 receptors, indicating their potential as probes for this receptor system. nih.gov

5HT1A Receptors: Research into 1-oxa-4-thiaspiro[4.5]decane derivatives has led to the identification of potent and selective 5-HT1A receptor partial agonists.

While the interaction of this compound derivatives with muscarinic, delta opioid, sigma-1, and 5HT1A receptors has been documented, their binding profile with Transient Receptor Potential Melastatin 8 (TRPM8) channels is not yet well-characterized in the scientific literature.

Table 2: Receptor Binding Profile of Azaspiro[4.5]decane Derivatives
Compound ClassReceptor TargetActivity
1-Oxa-8-azaspiro[4.5]decanesMuscarinic M1Agonist
1,3,8-Triazaspiro[4.5]decane-2,4-dionesDelta Opioid (DOR)Selective Agonist
1-Oxa-8-azaspiro[4.5]decanesSigma-1Ligand
1-Oxa-4-thiaspiro[4.5]decanes5-HT1APartial Agonist

Cellular Signaling Pathway Modulation

The interaction of these derivatives with their molecular targets triggers downstream effects on cellular signaling pathways. For example, the stimulation of M1 muscarinic receptors by 1-oxa-8-azaspiro[4.5]decane agonists leads to the activation of phosphoinositide hydrolysis, a key second messenger system. Furthermore, the azaspirane derivative, Atiprimod, has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Akt, both of which are crucial nodes in cell survival and proliferation pathways.

Mechanism of Action at Sub-Cellular and Molecular Levels

The modulation of cellular signaling pathways ultimately translates into changes at the sub-cellular and molecular levels, including alterations in gene expression and the inhibition of specific biological processes.

While direct studies on the modulation of gene expression by this compound are limited, research on related spiro-containing compounds offers valuable insights. For instance, spironolactone, a well-known steroidal spiro-lactone, has been found to increase the gene expression of integrin beta3 in kidney and heart muscle cells. nih.gov This suggests that spiro-scaffolds can indeed influence transcriptional regulation, a mechanism that warrants further investigation for the this compound class. nih.gov

A significant finding in the study of azaspiro[4.5]decane derivatives is their ability to inhibit necroptosis, a form of programmed cell death. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of the necroptosis pathway. This inhibition demonstrates a direct link between this chemical scaffold and the modulation of a specific cell death mechanism. Additionally, the azaspirane Atiprimod has been observed to induce caspase-mediated apoptosis in multiple myeloma cells, further highlighting the ability of this class of compounds to intervene in fundamental cellular processes.

Comparative Analysis of Biological Activities with Related Spiro Compounds

A comparative analysis of this compound derivatives with structurally related spiro compounds is essential for elucidating the structure-activity relationships (SAR) that govern their biological effects. The unique three-dimensional arrangement conferred by the spiro center, combined with the specific nature of the heterocyclic rings, dictates the interaction of these molecules with biological targets. By systematically comparing analogues, researchers can identify the key structural motifs responsible for a given activity. mdpi.com

The succinimide (B58015) (pyrrolidine-2,5-dione) and hydantoin (B18101) (imidazolidine-2,4-dione) moieties are common pharmacophores in medicinal chemistry. When incorporated into a spirocyclic system, they often exhibit potent biological activities. For instance, spirosuccinimides have been investigated as anticonvulsant agents. nih.govdoaj.org The activity of these compounds is often linked to their structural similarity to known antiepileptic drugs and their ability to modulate ion channels or neurotransmitter systems. pharmacy180.commdpi.com Similarly, spirohydantoins are a well-established class of aldose reductase inhibitors, with compounds like Sorbinil being a notable example. nih.govnih.govebi.ac.ukacs.org These inhibitors are crucial in managing the chronic complications of diabetes mellitus by preventing the conversion of glucose to sorbitol. nih.govacs.org The this compound core combines the succinimide-like dione (B5365651) ring with a piperidine and an oxane ring, suggesting a potential for similar anticonvulsant and aldose reductase inhibitory activities.

The influence of the heteroatom at the 8-position is a critical aspect of the SAR. When compared to carbocyclic analogues, such as those based on a simple azaspiro[4.5]decane core, the introduction of the oxygen atom in the 8-oxa series significantly alters the molecule's polarity, hydrogen bonding capacity, and conformational flexibility. These changes can profoundly affect pharmacokinetic profiles and binding affinity to target enzymes or receptors. bepls.com

Furthermore, comparison with other spiro-piperidine derivatives reveals a wide spectrum of possible biological activities, including antileishmanial, anti-HIV, and CNS effects, highlighting the versatility of the spiro-piperidine scaffold. bepls.comtandfonline.comtandfonline.com For example, different derivatives of 1-oxa-8-azaspiro[4.5]decanes (lacking the dione functionality) have been developed as M1 muscarinic agonists and selective sigma-1 receptor ligands, indicating that the dione group on the pyrrolidine ring is critical for directing the activity towards targets like aldose reductase, rather than muscarinic or sigma receptors. nih.govnih.govnih.gov

Conversely, modifications to the dione ring also lead to distinct biological outcomes. Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, where the carbon at the 1-position is replaced by a nitrogen to form a hydantoin ring fused to the piperidine, have been identified as selective delta-opioid receptor agonists and myelostimulators. nih.govresearchgate.net This underscores the subtle yet profound impact of each component of the spirocyclic system on the resulting pharmacological profile.

The following interactive table summarizes the biological activities of this compound derivatives in comparison with related spiro compound classes, based on published research findings.

Compound ClassCore StructureKey Biological ActivityExample / Reference
This compound DerivativesThis compoundAnticonvulsant, Aldose Reductase Inhibition (putative)Based on spirosuccinimide and spirohydantoin SAR nih.govacs.org
Spiro-hydantoinsImidazolidine-2,4-dione spiro-fused to a carbocycle/heterocycleAldose Reductase InhibitionSorbinil nih.govnih.govebi.ac.uk
Spiro-succinimidesPyrrolidine-2,5-dione spiro-fused to a carbocycle/heterocycleAnticonvulsant2-substituted-2-azaspiro[4.4]nonane-1,3-diones nih.gov
1-Oxa-8-azaspiro[4.5]decane Derivatives1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic Agonism, Sigma-1 Receptor Ligands nih.govnih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives1,3,8-Triazaspiro[4.5]decane-2,4-dioneDelta-Opioid Receptor Agonism, Myelostimulation nih.govresearchgate.net
Spiro-piperidine DerivativesPiperidine spiro-fused to various ringsAntileishmanial, MCH-1R Antagonism, CNS activity bepls.comtandfonline.comnih.gov

This comparative analysis demonstrates that while the broader spiro-hydantoin and spirosuccinimide classes are known for specific activities, the precise arrangement and inclusion of other features, such as the 8-oxa-piperidine moiety, are critical for fine-tuning the biological profile and potency of the resulting derivatives.

Structure Activity Relationship Sar Studies of 8 Oxa 1 Azaspiro 4.5 Decane 2,4 Dione Derivatives

Impact of Substituent Variation on Receptor Affinity and Selectivity

The biological activity of spiro-compounds is highly sensitive to the nature and position of substituents on the core structure. Variations in these substituents can profoundly influence receptor binding affinity and selectivity.

Detailed research into spirohydantoin and spiro-oxazolidinedione derivatives has demonstrated that specific substitutions on the spirocyclic core and its appended rings are critical for potency. For instance, in the context of aldose reductase inhibitors, substitutions on the aromatic part of the spiro-system play a significant role. The introduction of halogen atoms, such as fluoro or chloro groups, has been shown to enhance inhibitory activity. nih.govorganic-chemistry.org For example, in a series of spiro hydantoins derived from 8-aza-4-chromanones, the chloro-substituted analog was found to be more effective than its bromo, fluoro, or unsubstituted counterparts. organic-chemistry.org

In a different therapeutic area, the study of spiroindane hydantoin (B18101) and oxazolidinedione derivatives as inhibitors of the histone acetyltransferases p300/CBP revealed the importance of substitution on the indane ring. acs.org Substitution at the C5' position was generally better tolerated than at the C4' position. acs.org This highlights that even subtle changes in substituent placement can lead to significant differences in biological activity.

The following interactive table summarizes the impact of substituent variation on the inhibitory activity of a series of spiroindane hydantoin derivatives against p300 histone acetyltransferase.

CompoundSpiro CenterSide Chainp300 IC50 (nM)
5 SS280
6 RS3600
7 SR640
8 RR8000
9 (C5' MeO) MixtureMixture400
10 (C4' MeO) MixtureMixture5100
11 (C5' F) MixtureMixture470
12 (C4' F) MixtureMixture2600

Data sourced from a study on spiroindane hydantoin inhibitors of p300/CBP. acs.org

Influence of Spiro Ring System Modifications on Biological Response

The spirocyclic core itself is a key determinant of the biological response. Modifications to this system, including changes in ring size, heteroatom composition, and stereochemistry, can have a dramatic impact on activity.

The conformational rigidity imparted by the spiro system is another crucial factor. nih.gov This rigidity can pre-organize the pharmacophoric groups in a bioactive conformation, leading to higher affinity. The choice of the ring fused to the hydantoin or oxazolidinedione, such as a chromanone or an indane, also significantly influences the spatial arrangement of substituents and, consequently, the biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a high-resolution crystal structure of the target receptor with a bound ligand, pharmacophore modeling and other ligand-based drug design approaches are invaluable tools. capes.gov.br These methods help to identify the essential three-dimensional arrangement of chemical features required for biological activity.

For aldose reductase inhibitors with a spirohydantoin or spiro-oxazolidinedione core, a general pharmacophore model has emerged. nih.gov This model typically includes:

A hydrogen bond acceptor group, represented by the cyclic imide moiety (the dione (B5365651) part of the 8-oxa-1-azaspiro[4.5]decane-2,4-dione).

A hydrophobic region, which interacts with a non-polar pocket of the enzyme.

An anionic or polar site that interacts with a specific region of the active site.

Molecular modeling studies have indicated that the hydantoin or oxazolidinedione ring can form multiple hydrogen bonds with key amino acid residues in the active site of aldose reductase, such as Tyr48, His110, and Trp111. nih.gov The spirocyclic system serves as a scaffold to correctly position these interacting groups. Ligand-based drug design relies on the principle that molecules with similar shapes and electronic properties are likely to bind to the same target and exhibit similar biological activities.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. niscpr.res.innih.gov These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

For aldose reductase inhibitors, various QSAR models have been developed for different classes of compounds, including those with spirohydantoin scaffolds. niscpr.res.innih.gov These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as:

Electronic properties: (e.g., partial atomic charges, dipole moment) which are crucial for electrostatic and hydrogen bonding interactions.

Steric properties: (e.g., molecular volume, surface area) which describe the size and shape of the molecule and its fit within the binding site.

Hydrophobic properties: (e.g., logP) which govern the partitioning of the molecule between aqueous and lipid environments and can influence its ability to reach the target.

A successful QSAR model can provide valuable insights into the key structural features that drive biological activity. For instance, a QSAR study on a series of aldose reductase inhibitors might reveal that high lipophilicity and a specific electrostatic potential distribution are favorable for potent inhibition. niscpr.res.in Such predictive models are a cornerstone of modern medicinal chemistry, enabling a more rational and efficient drug discovery process.

Pre Clinical Investigations and Translational Potential Mechanistic Focus

In Vitro Biological Evaluation in Cellular Systems

There is no available research detailing the in vitro evaluation of 8-oxa-1-azaspiro[4.5]decane-2,4-dione in any cellular systems.

Cell-Based Assays for Receptor Activation and Enzyme Inhibition

No studies have been published that assess the activity of this compound in cell-based assays for receptor activation or enzyme inhibition.

Studies on Cell Proliferation and Apoptosis Induction

Information regarding the effects of this compound on cell proliferation or its potential to induce apoptosis is not present in the current scientific literature.

In Vivo Mechanistic Studies in Animal Models

There are no documented in vivo studies in animal models for this compound.

Assessment of Molecular Pathway Modulation in Biological Systems

Without in vivo studies, there is no data on the modulation of any molecular pathways by this specific compound.

Myelostimulating Activity in Induced Syndromes

The myelostimulating properties of this compound have not been investigated in any animal models of induced syndromes.

Considerations for Analog Development based on Pre-clinical Findings

As there are no pre-clinical findings for the parent compound, this compound, there are no data-driven considerations for the development of analogs.

Applications in Medicinal Chemistry and Drug Discovery Platforms

8-Oxa-1-azaspiro[4.5]decane-2,4-dione as a Versatile Synthetic Building Block

The this compound scaffold is a highly functionalized building block suitable for extensive synthetic transformations in drug discovery programs. Heterocyclic scaffolds containing a spiro-hydantoin (imidazolidine-2,4-dione) or related dione (B5365651) core are of significant interest to the pharmaceutical industry. mdpi.com The value of such frameworks lies in their ability to serve as a rigid core from which substituents can be projected in precise vectors, mimicking the complexity of natural products. nih.gov

The general class of oxa-azaspiro[4.5]decane derivatives is considered important in the development of medicinal compounds and enzyme inhibitors. researchgate.net The synthesis of related spirocyclic systems, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been achieved through cost-effective and high-yield methods, highlighting the tractability of these scaffolds for chemical exploration. mdpi.com The presence of the dione group and the secondary amine in the this compound core provides two distinct points for chemical modification, allowing for the systematic introduction of various functional groups to build libraries of analogues for biological screening. mdpi.com This versatility makes the scaffold a promising starting point for producing important biologically active compounds. researchgate.net

Design and Synthesis of Compound Libraries for High-Throughput Screening

The this compound core is an ideal template for the creation of compound libraries for high-throughput screening (HTS), a key strategy in modern drug discovery. The goal is to generate a large number of structurally diverse molecules that can be rapidly tested for activity against a specific biological target.

Research on analogous spirocyclic systems provides a clear blueprint for this approach. For instance, a small G-protein coupled receptor (GPCR)-focused chemical library was screened using a β-arrestin assay, which led to the identification of a novel chemotype, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, as selective agonists for the δ-opioid receptor (DOR). nih.gov This discovery underscores the power of screening focused libraries built around a core scaffold to identify novel drug candidates. nih.gov

Similarly, extensive libraries have been created from related oxa-azaspiro scaffolds. A series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed, synthesized, and evaluated as selective ligands for sigma-1 (σ₁) receptors. nih.govresearchgate.net This work involved systematic modifications of the core structure to explore structure-activity relationships (SAR) and optimize receptor affinity and selectivity. nih.govresearchgate.net The findings from these studies, including the successful development of a radiolabeled ligand for brain imaging, demonstrate that libraries based on the oxa-azaspiro[4.5]decane framework can yield compounds with high potency and selectivity for challenging targets like CNS receptors. nih.gov

The synthesis of a library of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives led to the identification of compounds with potent antitumor activity against various cancer cell lines. nih.gov This highlights the potential of libraries based on the this compound scaffold to yield candidates for diverse therapeutic areas, including oncology.

Role of the Spirocyclic Scaffold in Enhancing Binding Affinity and Selectivity

The defining feature of this compound is its spirocyclic core, which imparts a rigid, three-dimensional geometry that is highly advantageous for achieving potent and selective binding to biological targets. Unlike flexible acyclic molecules, the fixed orientation of substituents on a spiro scaffold can lead to a lower entropic penalty upon binding to a receptor, potentially increasing binding affinity.

This principle has been demonstrated in studies of various analogous compounds. For example, in the development of ligands for the sigma-1 (σ₁) receptor, a series of 1-oxa-8-azaspiro[4.5]decane derivatives yielded compounds with nanomolar affinity and significant selectivity over the σ₂ receptor subtype. nih.govresearchgate.net The rigid spirocyclic framework was crucial for orienting the necessary pharmacophoric elements in the correct spatial arrangement to achieve this high affinity and selectivity. researchgate.net

Further evidence comes from work on 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives, where replacing oxygen with sulfur in the spirocyclic ring system was used as a strategy to modulate receptor selectivity between serotonin (B10506) (5-HT₁A) and α₁-adrenergic receptors. unimore.it This demonstrates that even subtle changes to the spirocyclic core itself can be a powerful tool for fine-tuning the pharmacological profile of a compound series. The spiro hydantoin (B18101) core is often considered a "privileged scaffold" precisely because its rigid structure can be adapted to interact with multiple, unrelated biological targets by modifying the peripheral substituents. mdpi.com

The unique structure of 8-azaspiro(4.5)decane-7,9-dione derivatives, a closely related scaffold, is recognized for contributing to their potential biological activities, making them a subject of interest for pharmaceutical development. ontosight.ai

Exploration of New Therapeutic Avenues based on Mechanistic Understanding

A mechanistic understanding of how spirocyclic compounds interact with their biological targets opens up new avenues for therapeutic intervention. By leveraging the this compound scaffold, researchers can design novel agents for a wide range of diseases.

The successful identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as potent and selective δ-opioid receptor agonists provides a compelling example. nih.gov These compounds showed efficacy in a mouse model of inflammatory pain, suggesting a new, non-addictive pathway for pain management. nih.gov This discovery indicates that the broader class of azaspiro[4.5]decane-diones, including the 8-oxa-1-aza variant, could be a fruitful starting point for developing novel analgesics. nih.gov

Furthermore, research on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has established this scaffold as a template for potent antitumor agents. nih.govnih.gov The most effective compounds from this series exhibited significant cytotoxicity against lung, breast, and cervical cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov This suggests that the this compound core could be similarly decorated to create new anticancer drug candidates.

The potential applications are broad, with related 8-azaspiro(4.5)decane-7,9-dione derivatives being explored for cardiovascular and neurological disorders. ontosight.ai The development of a selective σ₁ receptor radioligand from a 1-oxa-8-azaspiro[4.5]decane scaffold for PET imaging also points toward applications in diagnostics and as tools to study disease processes at a molecular level. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthesis Routes for Chiral Analogues

The stereochemistry of a drug is often critical to its biological function. For spirocyclic compounds, the spiro-carbon atom is a key stereocenter that defines the molecule's three-dimensional shape. Synthesizing specific enantiomers (non-superimposable mirror images) is crucial, as different enantiomers can have vastly different potencies and biological effects. nih.govacs.org

Future research must prioritize the development of novel asymmetric synthesis methods to produce enantiomerically pure analogues of 8-oxa-1-azaspiro[4.5]decane-2,4-dione. Current approaches often yield mixtures that are difficult to separate. New strategies could include:

Organocatalysis : Using small, chiral organic molecules to catalyze reactions that create the desired stereochemistry. This approach has been successfully used for the asymmetric synthesis of other spirooxindoles. nih.gov

Chiral Phosphoric Acid Catalysis : This method has been effective in the asymmetric synthesis of spiropyrrolidines and could be adapted for the oxazolidinedione core. whiterose.ac.uk

Enantioselective Cyclization : Developing reactions where a non-chiral precursor is cyclized into a chiral spirocyclic product with high enantioselectivity, a technique demonstrated in the synthesis of other spiro-oxazolidinediones. nih.gov

Progress in these areas would provide more efficient access to potent and selective therapeutic candidates, avoiding the need for costly and inefficient separation of isomers.

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry is a powerful tool for accelerating drug design. diva-portal.org For the this compound scaffold, advanced computational methods can guide the creation of new derivatives with enhanced properties.

Future research should employ a combination of structure-based and ligand-based design techniques:

De Novo Design : Using algorithms to design entirely new molecules that fit a specific biological target's binding site. This can be combined with the spirocyclic scaffold to generate novel ideas.

Molecular Dynamics (MD) Simulations : Simulating the movement of the compound and its target protein over time to understand their interaction dynamics and conformational preferences. diva-portal.org

Quantum-Chemical Calculations : Using methods like Density Functional Theory (DFT) to analyze the stability and electronic properties of newly designed derivatives, which can help predict their reactivity and behavior. rsc.orgacs.org

These computational approaches, as illustrated in the table below, can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.govnih.gov

Computational TechniqueApplication in Drug DesignPotential Outcome for the Spiro Scaffold
Molecular Docking Predicts the preferred binding orientation of a compound to its target.Identify key interactions and guide modifications to improve binding affinity.
MD Simulations Analyzes the stability of the compound-target complex over time.Assess the conformational rigidity and binding stability of new analogues. diva-portal.org
De Novo Design Generates novel molecular structures based on target information.Create innovative derivatives with unique substitution patterns.
DFT Calculations Determines electronic properties and molecular stability.Predict the reactivity and metabolic stability of designed compounds. rsc.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To fully understand how a compound works, a systems-level perspective is needed. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of a drug's effect on biological systems. nih.govpharmalex.com This approach moves beyond studying a single target to building a comprehensive picture of the cellular response. northeastern.edu

Future investigations should use multi-omics to dissect the mechanism of action of this compound derivatives. By treating cells or tissues with a compound and analyzing the resulting changes across multiple molecular layers, researchers can:

Identify all affected biological pathways.

Discover previously unknown molecular targets. nih.gov

Uncover biomarkers that could predict patient response to the drug. jci.org

Build causal networks that explain how the compound achieves its therapeutic effect. researchgate.net

Integrating proteomics and metabolomics, for instance, can clarify how changes in protein levels affect metabolic pathways, providing deep mechanistic insights. nih.gov This comprehensive analysis is crucial for advancing promising compounds into clinical development. pharmalex.comnortheastern.edu

Exploration of Emerging Biological Targets for Spirocyclic Oxazolidinediones

The versatility of the spirocyclic scaffold suggests it may be effective against a wide range of biological targets. tandfonline.comtandfonline.com While some spiro-oxazolidinediones are known to inhibit enzymes like p300/CBP histone acetyltransferases (HATs), which are implicated in cancer, there is vast potential for new applications. acs.orgh1.co

A key future direction is the systematic screening of this compound derivatives against diverse classes of biological targets. This includes:

Enzymes : Beyond HATs, targets could include kinases, proteases, or hydrolases. nih.gov

G-Protein Coupled Receptors (GPCRs) : Spirocycles are considered privileged structures for targeting GPCRs, which are involved in a multitude of diseases. tandfonline.com

Ion Channels : Modulating ion channel function is a key strategy for neurological and cardiovascular diseases.

Protein-Protein Interactions : The rigid, three-dimensional nature of the scaffold is ideal for disrupting the large surface areas involved in protein-protein interactions.

Derivatives of the related 1-oxa-8-azaspiro[4.5]decane scaffold have already shown high affinity for sigma-1 receptors, suggesting potential applications in neurology and psychiatry. nih.gov A broad screening approach could uncover entirely new therapeutic uses for this class of compounds.

Hybrid Compound Design Incorporating the this compound Moiety

Hybrid compound design involves chemically linking two or more pharmacophores (active molecular fragments) to create a single molecule with multiple functions. nih.gov This strategy can lead to enhanced potency, multi-target activity, or improved pharmacokinetic properties. researchgate.net

The this compound moiety is an excellent candidate for inclusion in hybrid drug design. nih.gov Future research could explore creating hybrid molecules by combining the spirocyclic core with other known bioactive fragments. For example:

A hybrid with a known DNA-binding agent could create a potent anticancer compound that acts through multiple mechanisms. nih.gov

Linking the scaffold to a fragment that targets a specific transporter could improve its delivery to the desired tissue.

Combining it with another antibacterial agent could produce a dual-action antibiotic to combat resistant bacteria. nih.gov

This modular approach allows for the rational design of novel chemical entities with tailored pharmacological profiles, opening up new avenues for treating complex diseases. researchgate.net

Q & A

Q. What are the common synthetic routes for 8-oxa-1-azaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions utilizing ketones, aldehydes, or amines as starting materials. Key steps may include cyclization to form the spirocyclic core and functionalization via oxidation or reduction reactions . For example, spirocyclic intermediates can be generated through acid-catalyzed ring closure, followed by selective oxidation to introduce the dione moiety. Reaction parameters such as temperature (e.g., reflux at 80°C), solvent polarity, and catalyst choice critically impact yield and purity. Anhydrous conditions are often required to prevent hydrolysis of sensitive intermediates .

Q. How is the structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the spirocyclic structure, with distinct signals for the oxygen and nitrogen atoms in the heterocyclic rings. Mass spectrometry (MS) provides molecular weight validation (e.g., observed m/z 169.18 for the parent ion) . X-ray crystallography may resolve stereochemical ambiguities, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ .

Q. What biological activities have been reported for this compound, and how are they assessed?

The compound exhibits potential in enzyme inhibition studies due to its spirocyclic rigidity and hydrogen-bonding motifs. Assays such as fluorescence polarization or surface plasmon resonance (SPR) are used to quantify binding affinity to targets like proteases or kinases . For example, its interaction with cytochrome P450 enzymes has been explored using competitive inhibition assays, with IC₅₀ values reported in the micromolar range .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?

Design of Experiments (DoE) methodologies, such as factorial designs, can systematically evaluate variables like solvent polarity (e.g., THF vs. DMF), temperature gradients, and catalyst loading. For instance, increasing reaction time from 3 to 6 hours in benzene under reflux improved yields by 15% in spirocyclic derivatives . High-throughput screening (HTS) platforms enable rapid optimization of reaction parameters .

Q. How can contradictions in spectroscopic data between synthesized batches be resolved?

Contradictions may arise from impurities or polymorphic forms. Orthogonal analytical techniques, such as HPLC-MS for purity analysis and differential scanning calorimetry (DSC) for polymorph identification, are critical. For example, a batch showing anomalous NMR signals was traced to residual solvent (e.g., THF) via gas chromatography (GC), resolved by extended vacuum drying .

Q. What strategies are effective in designing derivatives with enhanced bioactivity?

Structure-activity relationship (SAR) studies focus on modifying substituents at the 1- and 8-positions. Introducing electron-withdrawing groups (e.g., halogens) or bulky aromatic moieties (e.g., benzyl) can enhance target binding. Computational docking studies (e.g., AutoDock Vina) predict interactions with active sites, guiding synthetic prioritization .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways. For example, hydrolysis of the lactone ring under acidic conditions reduces purity by ~20%, mitigated by lyophilization and storage at -20°C in inert atmospheres . LC-MS monitors degradation products like decarboxylated analogs .

Q. What computational tools predict synthetic feasibility and retrosynthetic pathways?

AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose viable routes. Retrosynthesis analysis of the spiro core identified cycloaddition and ring-closing metathesis as high-probability steps . Density Functional Theory (DFT) calculations assess thermodynamic feasibility of key intermediates .

Q. How do structural analogs compare in pharmacological profiles?

Comparative studies of analogs (e.g., 1-oxa-8-azaspiro[4.5]decan-2-one hydrochloride) show varied potency. For instance, replacing oxygen with sulfur in the ring system increased logP by 0.5, enhancing blood-brain barrier penetration in rodent models . Microsomal stability assays (e.g., human liver microsomes) quantify metabolic differences .

Q. What methodologies validate the compound’s mechanism of action in disease models?

RNA sequencing (RNA-seq) of treated cell lines identifies differentially expressed genes, while CRISPR-Cas9 knockout models confirm target specificity. In vivo efficacy studies in xenograft models (e.g., colorectal cancer) assess tumor growth inhibition, with histopathology validating on-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.